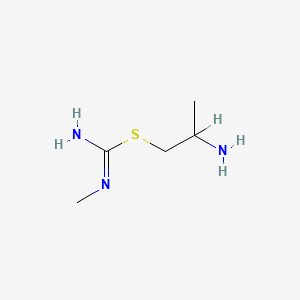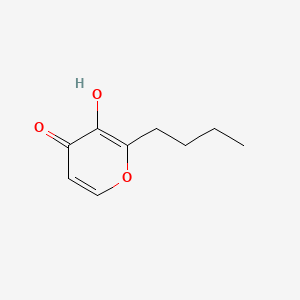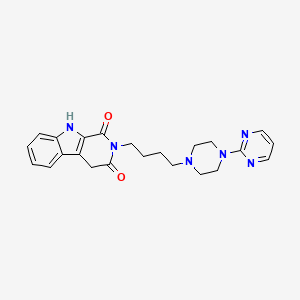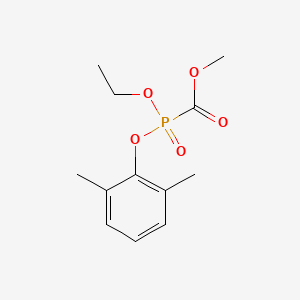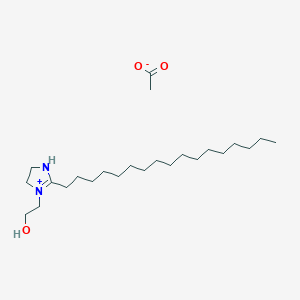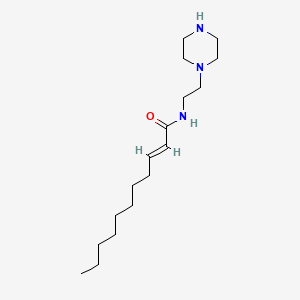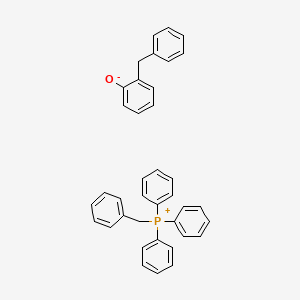
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound belongs to the class of indoloquinoxalines, which are recognized for their ability to interact with DNA and proteins, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of acids like acetic acid or hydrochloric acid . For the specific compound , the synthesis might involve additional steps to introduce the 2-(1-(4-ethylphenyl)ethylidene)hydrazide moiety. This could include the reaction of the intermediate indoloquinoxaline with 4-ethylphenylhydrazine under appropriate conditions .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. This might involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carbonyl derivatives.
Reduction: Reduction of nitro groups to corresponding amines.
Substitution: Introduction of different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl derivatives, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The thermal stability of the DNA-compound complex is a crucial factor in its pharmacological activity . Additionally, these compounds can modulate multidrug resistance by interacting with ATP-binding cassette transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
NCA0424, B-220, 9-OH-B-220: Highly active derivatives with significant DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-ethylphenyl)ethylidene)hydrazide stands out due to its specific substituents, which may enhance its binding affinity and pharmacological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
116989-99-2 |
|---|---|
Molekularformel |
C26H23N5O |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C26H23N5O/c1-3-18-12-14-19(15-13-18)17(2)29-30-24(32)16-31-23-11-7-4-8-20(23)25-26(31)28-22-10-6-5-9-21(22)27-25/h4-15H,3,16H2,1-2H3,(H,30,32)/b29-17+ |
InChI-Schlüssel |
HGVSGQRRRUTKDL-STBIYBPSSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




